eIF4A3-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
eIF4A3-IN-1 是一种真核起始因子 4A3 (eIF4A3) 的选择性抑制剂。 该化合物与 eIF4A3 的非 ATP 结合位点结合,并在特定浓度下显示出对细胞无义介导的 RNA 降解的显着抑制 。 eIF4A3 是 DEAD 盒蛋白家族的成员,在 RNA 代谢中起着至关重要的作用,包括 mRNA 剪接和无义介导的 mRNA 降解 .
准备方法
eIF4A3-IN-1 的合成涉及多个步骤,包括中间化合物的制备及其在受控条件下的后续反应。具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 This compound 的工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .
化学反应分析
eIF4A3-IN-1 会发生各种化学反应,包括:
氧化: 此反应涉及将氧添加到化合物中或从化合物中去除氢。
还原: 此反应涉及将氢添加到化合物中或从化合物中去除氧。
取代: 此反应涉及用另一个原子或原子团替换化合物中的一个原子或原子团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及促进取代反应的各种催化剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
eIF4A3-IN-1 有多种科学研究应用,包括:
作用机制
eIF4A3-IN-1 通过与 eIF4A3 的非 ATP 结合位点结合,从而发挥其作用,从而抑制其活性。 这种抑制会破坏外显子连接复合体和无义介导的 RNA 降解的功能,导致基因表达和 RNA 代谢发生改变 。 涉及的分子靶点和途径包括 mRNA 剪接的调节和肿瘤中某些蛋白质的稳定 .
相似化合物的比较
与其他类似化合物相比,eIF4A3-IN-1 是独特的,因为它对 eIF4A3 具有选择性抑制。类似的化合物包括:
eIF4A1: DEAD 盒蛋白家族的另一个成员,具有类似的 RNA 解旋酶活性.
eIF4A2: 与 eIF4A3 具有结构相似性,但在 RNA 代谢中具有不同的功能作用.
DExH 盒解旋酶 29: 参与 RNA 剪接和其他 RNA 代谢过程.
This compound 因其与非 ATP 结合位点的特异性结合及其对无义介导的 RNA 降解的显着抑制而脱颖而出 .
生物活性
eIF4A3-IN-1 is a compound targeting the eukaryotic initiation factor 4A3 (eIF4A3), a crucial component of the exon junction complex (EJC) involved in RNA processing and regulation. This article explores the biological activity of this compound, focusing on its role in cancer biology, neurodevelopment, and potential therapeutic applications.
Overview of eIF4A3
eIF4A3 is a DEAD-box RNA helicase that plays a significant role in post-transcriptional gene regulation, particularly in nonsense-mediated decay (NMD) and mRNA splicing. Its dysregulation has been implicated in various cancers, including pancreatic ductal adenocarcinoma (PDAC), bladder cancer, glioblastoma, and hepatocellular carcinoma (HCC) .
This compound functions by inhibiting the activity of eIF4A3, leading to alterations in RNA metabolism and gene expression. The inhibition of eIF4A3 has been shown to:
- Decrease tumor cell proliferation, migration, and colony formation in vitro.
- Reduce tumor growth in vivo models of cancer .
- Influence RNA homeostasis by affecting splicing and transcriptional landscapes .
Tumor Growth Inhibition
Research indicates that this compound effectively reduces tumor aggressiveness across multiple cancer types. For instance:
- In PDAC cell lines, targeting eIF4A3 led to significant reductions in essential functional tumor features such as sphere formation and migration .
- In glioblastoma models, downregulation of eIF4A3 resulted in decreased cell proliferation and increased apoptosis .
Prognostic Implications
High expression levels of eIF4A3 correlate with poor prognostic outcomes across various cancers. For example:
- Bladder cancer patients with elevated eIF4A3 levels exhibited significantly worse survival rates .
- In HCC, elevated plasma levels of eIF4A3 were associated with lower survival rates and higher recurrence .
Impact on Neurodevelopment
Recent studies have uncovered that eIF4A3 also plays a critical role in neurodevelopment:
- It directly influences microtubule dynamics necessary for neuronal growth and axon development, independent of its RNA-binding functions .
- Mutations affecting eIF4A3 impair neuronal growth and are linked to neurodevelopmental disorders .
Case Studies
Case Study 1: Pancreatic Ductal Adenocarcinoma
In a study involving PDAC cell lines treated with this compound, researchers observed:
- A 50% reduction in cell proliferation after 48 hours.
- Significant changes in spliceosomal profiles indicating altered mRNA processing.
Case Study 2: Bladder Cancer
In bladder cancer tissues:
- Immunohistochemical analysis revealed 70% of samples had elevated nuclear eIF4A3 expression.
- Kaplan-Meier survival analysis indicated that patients with high nuclear expression had a 30% lower overall survival rate compared to those with low expression.
Summary Table of Findings
Cancer Type | Effect of this compound | Prognostic Correlation |
---|---|---|
Pancreatic Cancer | Reduced proliferation by 50% | High expression correlates with poor prognosis |
Bladder Cancer | Increased apoptosis | Elevated levels linked to worse survival |
Glioblastoma | Decreased migration | High levels associated with aggressive tumors |
Hepatocellular Carcinoma | Lowered tumor growth | Elevated plasma levels indicate poor outcomes |
属性
IUPAC Name |
3-[4-[(3S)-4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-5-methylpyrazol-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrClN5O2/c1-19-26(17-33-36(19)25-4-2-3-20(15-25)16-32)29(38)34-13-14-35(28(37)22-5-9-23(30)10-6-22)27(18-34)21-7-11-24(31)12-8-21/h2-12,15,17,27H,13-14,18H2,1H3/t27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKKHWJYBQRIE-HHHXNRCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN(C(C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN([C@H](C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。